Welcome to the BenchChem Online Store!
molecular formula C10H9N3O3 B8440280 4-(2-Nitrobenzyl)-1,3-dihydroimidazol-2-one

4-(2-Nitrobenzyl)-1,3-dihydroimidazol-2-one

Cat. No. B8440280
M. Wt: 219.20 g/mol
InChI Key: DUQHTDIWZASMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07211671B2

Procedure details

3b (82 mg, 0.37 mmol) in MeOH was hydrogenated over 10% Pd/C (10 mg) at 50 psi H2. The reaction mixture was filtered through a plug of Celite®, washed with MeOH and concentrated on a rotary evaporator to give 69 mg (98% yield) of 4-(2-aminobenzyl)-1,3-dihydroimidazol-2-one 3c. MS found: (M+H)+=190.
Name
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH2:6][C:7]1[NH:8][C:9](=[O:12])[NH:10][CH:11]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH2:6][C:7]1[NH:8][C:9](=[O:12])[NH:10][CH:11]=1

Inputs

Step One
Name
Quantity
82 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CC=2NC(NC2)=O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of Celite®
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CC=2NC(NC2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.